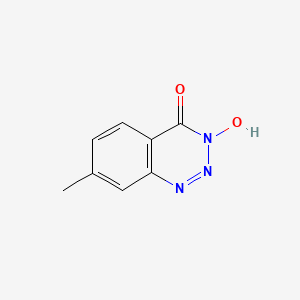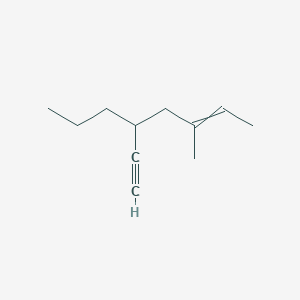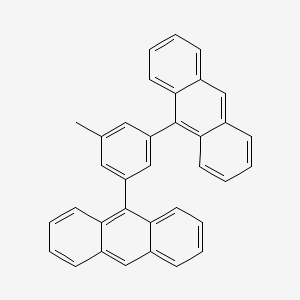
9,9'-(5-Methyl-1,3-phenylene)dianthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,9’-(5-Methyl-1,3-phenylene)dianthracene is a chemical compound belonging to the class of anthracene derivatives. Anthracene and its derivatives have been extensively studied due to their unique photophysical properties and applications in various fields such as organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators . This compound, in particular, features a 5-methyl-1,3-phenylene group bridging two anthracene units, which can significantly influence its chemical and physical properties.
Métodos De Preparación
The synthesis of 9,9’-(5-Methyl-1,3-phenylene)dianthracene typically involves the Suzuki cross-coupling reaction. This method allows for the attachment of various substituents to tailor the chemical structure . The reaction conditions generally include the use of palladium catalysts and arylboronic acids, which facilitate the formation of the desired product. Industrial production methods may involve scaling up this synthetic route while optimizing reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
9,9’-(5-Methyl-1,3-phenylene)dianthracene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the anthracene rings are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce dihydroanthracene compounds .
Aplicaciones Científicas De Investigación
9,9’-(5-Methyl-1,3-phenylene)dianthracene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Its fluorescent properties make it useful as a probe for studying biological systems.
Industry: Utilized in the development of OLEDs, organic photovoltaics, and other electronic devices
Mecanismo De Acción
The mechanism by which 9,9’-(5-Methyl-1,3-phenylene)dianthracene exerts its effects is primarily through its photophysical properties. The compound can absorb light and undergo electronic transitions, which are useful in applications such as OLEDs and fluorescent probes. The molecular targets and pathways involved include interactions with light and energy transfer processes .
Comparación Con Compuestos Similares
Similar compounds to 9,9’-(5-Methyl-1,3-phenylene)dianthracene include:
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and use in triplet-triplet annihilation upconversion systems.
9-Phenyl-10-(4-(trifluoromethyl)phenyl)anthracene: Exhibits unique photophysical properties due to the presence of electron-withdrawing groups.
9-(4-Phenylethynyl)anthracene: Synthesized via Sonogashira cross-coupling, this compound has distinct optical properties.
The uniqueness of 9,9’-(5-Methyl-1,3-phenylene)dianthracene lies in its specific structural configuration, which can influence its reactivity and photophysical behavior compared to other anthracene derivatives.
Propiedades
Número CAS |
821808-29-1 |
|---|---|
Fórmula molecular |
C35H24 |
Peso molecular |
444.6 g/mol |
Nombre IUPAC |
9-(3-anthracen-9-yl-5-methylphenyl)anthracene |
InChI |
InChI=1S/C35H24/c1-23-18-28(34-30-14-6-2-10-24(30)20-25-11-3-7-15-31(25)34)22-29(19-23)35-32-16-8-4-12-26(32)21-27-13-5-9-17-33(27)35/h2-22H,1H3 |
Clave InChI |
OJEQPXCDRPPPQR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)C2=C3C=CC=CC3=CC4=CC=CC=C42)C5=C6C=CC=CC6=CC7=CC=CC=C75 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


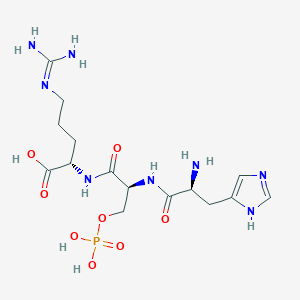
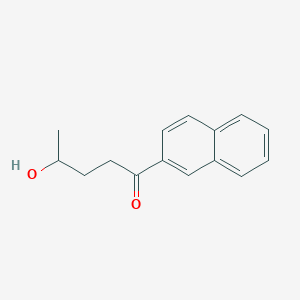

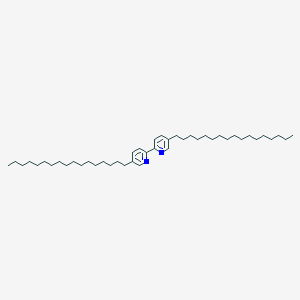
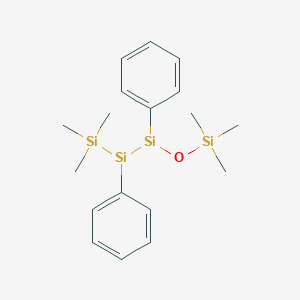
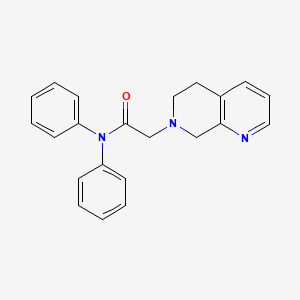
![3,3'-(2,2'-Dimethyl[1,1'-biphenyl]-4,4'-diyl)bis(9-phenyl-9H-carbazole)](/img/structure/B14212338.png)

![3-[5-(4-Chloroanilino)pyridin-3-yl]phenol](/img/structure/B14212346.png)
